molecular formula C16H20N2O4S B12116419 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- CAS No. 927993-45-1

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-

Cat. No.: B12116419
CAS No.: 927993-45-1
M. Wt: 336.4 g/mol
InChI Key: KMAQFVMBQOSEBZ-UHFFFAOYSA-N
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Description

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, fungicides, and biocides

Mechanism of Action

The mechanism of action of 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems .

Properties

CAS No.

927993-45-1

Molecular Formula

C16H20N2O4S

Molecular Weight

336.4 g/mol

IUPAC Name

2-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C16H20N2O4S/c1-9(2)22-12-6-5-11(7-13(12)21-4)8-17-16-18-10(3)14(23-16)15(19)20/h5-7,9H,8H2,1-4H3,(H,17,18)(H,19,20)

InChI Key

KMAQFVMBQOSEBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCC2=CC(=C(C=C2)OC(C)C)OC)C(=O)O

Origin of Product

United States

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